11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(5-Methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a tricyclic dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused with two benzene moieties. The compound features a 5-methylthiophen-2-yl substituent at position 11 and a phenyl group at position 3 (Fig. 1). This structural motif is part of a broader class of dibenzo[b,e][1,4]diazepines, which are pharmacologically significant due to their applications in treating anxiety, depression, and gastrointestinal disorders .
Properties
IUPAC Name |
6-(5-methylthiophen-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-15-11-12-22(28-15)24-23-20(25-18-9-5-6-10-19(18)26-24)13-17(14-21(23)27)16-7-3-2-4-8-16/h2-12,17,24-26H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFOYQPHUBDCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis. This method utilizes silica-supported fluoroboric acid as a catalyst to facilitate the reaction . The reaction conditions typically involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis of benzodiazepines has been explored. This method allows for the efficient production of benzodiazepines by utilizing a flow platform . The process involves the acylation of aminobenzophenones followed by cyclocondensation reactions. This approach not only enhances the efficiency of the synthesis but also ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the benzodiazepine binding site on GABA A receptors . By binding to this site, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which plays a crucial role in regulating anxiety and stress responses.
Comparison with Similar Compounds
Table 1: Structural Analogues and Their Key Features
*Calculated using ChemDraw.
Substituent Analysis:
- Bromo/fluoro substituents (e.g., in ) increase molecular weight and logP but may reduce solubility.
- Position 3 : Phenyl groups are common, but substitutions like p-tolyl () or thienyl () alter steric bulk and electronic interactions with target proteins.
Stability and Reactivity
The diazepine core remains stable under acetylation, alkylation, and nitrosation conditions, with N-10 as the primary site of electrophilic attack . This stability is conserved across analogues, including the target compound.
Biological Activity
The compound 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a complex arrangement of aromatic and heterocyclic components that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability and synaptic transmission.
- Enzyme Inhibition : It has the potential to inhibit specific enzymes involved in metabolic pathways, altering cellular function and homeostasis.
- Signal Transduction : The compound may affect signal transduction pathways by modulating protein-protein interactions or altering phosphorylation states of signaling molecules.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of dibenzo[b,e][1,4]diazepines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Dibenzo[b,e][1,4]diazepine | H460 (lung cancer) | 0.5 | Induces apoptosis |
| Dibenzo[b,e][1,4]diazepine | Hep3B (liver cancer) | 0.8 | Inhibits cell proliferation |
These results indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects:
- Anxiolytic Activity : In animal models, it has shown promise in reducing anxiety-like behaviors.
- Sedative Effects : The compound may possess sedative properties similar to benzodiazepines.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of the compound against several cancer cell lines using MTT assays. Results indicated an IC50 value of 0.6 µM against COLO205 (colorectal adenocarcinoma), demonstrating potent anticancer activity .
- In Vivo Studies : Research involving animal models highlighted the compound's ability to reduce tumor growth in xenograft models of breast cancer. Tumor volume was significantly decreased compared to control groups .
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests good bioavailability with minimal toxicity. ADMET analysis indicates:
- Absorption : High absorption rates with favorable distribution characteristics.
- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
- Excretion : Renal excretion as primary metabolites.
Toxicological assessments have shown no significant cardiotoxicity or mutagenic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
